3-Bromo-1,2,4-trifluoro-5-nitrobenzene
Overview
Description
3-Bromo-1,2,4-trifluoro-5-nitrobenzene is a chemical compound with the CAS Number: 485318-76-1 . It has a molecular weight of 255.98 . The compound is stored in a dry room at normal temperature and it is in liquid form .
Molecular Structure Analysis
The InChI code for 3-Bromo-1,2,4-trifluoro-5-nitrobenzene is1S/C6HBrF3NO2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
3-Bromo-1,2,4-trifluoro-5-nitrobenzene is a liquid at room temperature .Scientific Research Applications
Application 1: Synthesis of Trifluoromethylpyridines
- Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives, including 3-Bromo-1,2,4-trifluoro-5-nitrobenzene, are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and in the creation of pharmaceutical and veterinary products .
- Methods of Application or Experimental Procedures : The synthesis and applications of TFMP derivatives involve various chemical reactions. The specific procedures and technical details would depend on the desired end product .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Application 2: Synthesis of Fluorinated Pyridines
- Summary of the Application : Fluorinated pyridines, which can be synthesized from 3-Bromo-1,2,4-trifluoro-5-nitrobenzene, are used in the production of some herbicides and insecticides .
- Methods of Application or Experimental Procedures : The specific procedures and technical details would depend on the desired end product .
- Results or Outcomes : The synthesis of fluorinated pyridines has enabled the development of new herbicides and insecticides .
Application 3: Synthesis of Ofloxacin
- Summary of the Application : 3-Bromo-1,2,4-trifluoro-5-nitrobenzene is used as a starting reagent in the synthesis of Ofloxacin, a type of antibiotic .
- Methods of Application or Experimental Procedures : The specific procedures and technical details would depend on the desired end product .
- Results or Outcomes : The synthesis of Ofloxacin has contributed to the development of effective antibiotics .
Application 4: Synthesis of 3-Bromo-5-Trifluoromethylaniline
- Summary of the Application : 3-Bromo-1,2,4-trifluoro-5-nitrobenzene is used as a starting reagent in the synthesis of 3-Bromo-5-Trifluoromethylaniline, which is an intermediate used for a new type of anticancer medicine .
- Methods of Application or Experimental Procedures : The specific procedures and technical details would depend on the desired end product .
- Results or Outcomes : The synthesis of 3-Bromo-5-Trifluoromethylaniline has contributed to the development of effective anticancer medicines .
Application 5: Synthesis of Trifluorobenzoic Acids
- Summary of the Application : 1-Bromo-2,4,5-trifluorobenzene, which can be synthesized from 3-Bromo-1,2,4-trifluoro-5-nitrobenzene, is used in the synthesis of 3-ethenyl, 3-ethynyl, 3-aryl and 3-cyclopropyl-2,4,5-trifluorobenzoic acids .
- Methods of Application or Experimental Procedures : The specific procedures and technical details would depend on the desired end product .
- Results or Outcomes : The synthesis of Trifluorobenzoic Acids has enabled the development of new organic compounds .
Safety And Hazards
properties
IUPAC Name |
3-bromo-1,2,4-trifluoro-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3NO2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDHZMPQFZGUPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719926 | |
Record name | 3-Bromo-1,2,4-trifluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,2,4-trifluoro-5-nitrobenzene | |
CAS RN |
485318-76-1 | |
Record name | 3-Bromo-1,2,4-trifluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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